阿洛布雷希

描述

Alobresib, also known as GS-5829, is a small molecule drug that is currently under investigation . It is a BET bromodomain inhibitor, which represents a highly effective therapeutic agent against recurrent/chemotherapy resistant uterine serous carcinoma (USC) overexpressing c-Myc .

Molecular Structure Analysis

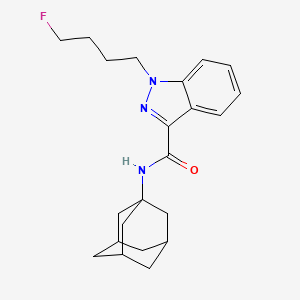

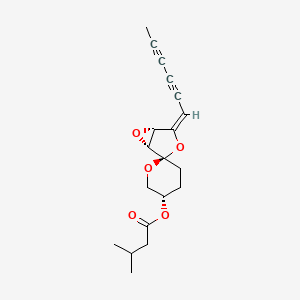

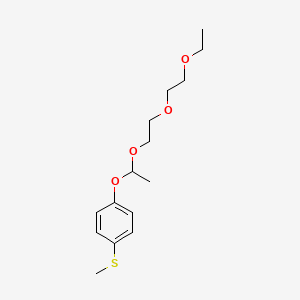

The molecular formula of Alobresib is C26H23N5O2 . The average molecular weight is 437.49 . The InChI key is CMSUJGUHYXQSOK-UHFFFAOYSA-N .

科学研究应用

Treatment of Metastatic Castrate-Resistant Prostate Cancer

Alobresib has been used in clinical trials for the treatment of metastatic castrate-resistant prostate cancer . The study consisted of two phases: Dose Escalation (Phase 1b) and Dose Expansion (Phase 2). The Dose Escalation phase aimed to characterize the safety, tolerability, and determine the maximum tolerated dose (MTD) of Alobresib as a single agent and in combination with Enzalutamide .

Combination Therapy with Enzalutamide

In the Dose Expansion phase of the same study, the efficacy of Alobresib combined with Enzalutamide was evaluated in participants with metastatic castrate-resistant prostate cancer who have progressed while receiving treatment with abiraterone .

Single Agent Therapy for Prostate Cancer

The study also evaluated the efficacy of Alobresib as a single agent in participants with metastatic castrate-resistant prostate cancer who have progressed while receiving Enzalutamide .

Treatment of Advanced Solid Tumors and Lymphomas

Alobresib has been investigated for its safety, tolerability, pharmacokinetics, and pharmacodynamics as a monotherapy in participants with advanced solid tumors and lymphomas . The primary objectives of this study were to characterize the safety and tolerability and determine the maximum tolerated dose (MTD) or recommended dose for phase 2 study (RDP2) of Alobresib .

Combination Therapy with Exemestane or Fulvestrant

In the same study, Alobresib was also evaluated in combination with Exemestane or Fulvestrant in participants with advanced estrogen receptor positive breast cancer .

Treatment of Uterine Serous Carcinoma

Researchers have investigated the activity of Alobresib against primary uterine serous carcinoma cultures and xenografts . Alobresib was found to inhibit cell proliferation in primary uterine serous carcinoma cell lines .

安全和危害

未来方向

作用机制

Target of Action

Alobresib is a BET bromodomain inhibitor . It primarily targets the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .

Mode of Action

Alobresib acts by reversibly binding to the BET bromodomain proteins . This binding prevents the protein-protein interaction between BET proteins and acetylated histones and transcription factors . This disruption in interaction leads to changes in gene expression, particularly affecting those genes that are crucial for cell proliferation and survival .

Biochemical Pathways

It is known that bet proteins, especially brd4, are involved in various diseases, including cancer and inflammatory diseases . By inhibiting BET proteins, Alobresib may affect multiple pathways involved in these diseases .

Pharmacokinetics

The pharmacokinetic properties of Alobresib are still under investigation . Preliminary studies suggest that Alobresib exhibits excellent oral bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of Alobresib, as well as its half-life and clearance rate, are yet to be fully characterized .

Result of Action

Alobresib has demonstrated significant anti-proliferative effects in various cancer cell lines . For instance, it has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . In addition, Alobresib impairs tumor growth in xenograft models . It also significantly reduces the expression of c-Myc, a protein that is often overexpressed in various types of cancer .

Action Environment

Ongoing clinical trials are expected to provide more insights into these aspects .

属性

IUPAC Name |

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUJGUHYXQSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alobresib | |

CAS RN |

1637771-14-2 | |

| Record name | Alobresib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alobresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALOBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

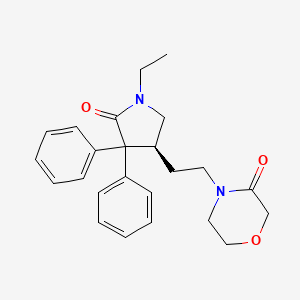

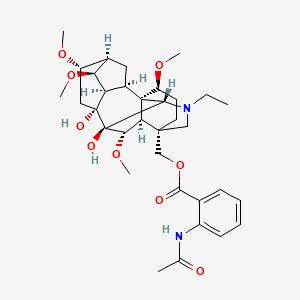

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)